4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile
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Overview
Description
4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with a nitrile-containing compound in the presence of a base . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-D]pyrimidine: Shares a similar core structure but lacks the acetonitrile group.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a different arrangement of nitrogen atoms
Uniqueness
4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62908-80-9 |
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Molecular Formula |
C8H8N6 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H8N6/c1-14-8-6(5(13-14)2-3-9)7(10)11-4-12-8/h4H,2H2,1H3,(H2,10,11,12) |
InChI Key |
RKFGNBLWZWIYBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)CC#N)N |
Origin of Product |
United States |
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